Product packaging for Erybidine(Cat. No.:CAS No. 34083-19-7)

Erybidine

Cat. No.: B1211860
CAS No.: 34083-19-7
M. Wt: 343.4 g/mol
InChI Key: LWHZICJJSLUOJI-UHFFFAOYSA-N
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Description

Contextualization within the Alkaloid Class and Erythrina Alkaloid Family

Erybidine belongs to the broad class of natural compounds known as alkaloids. Alkaloids are a diverse group of naturally occurring organic compounds characterized by the presence of a basic nitrogen atom, often within a heterocyclic ring structure. rroij.comflorajournal.com They are primarily found in plants, though some are also isolated from microorganisms and animals. florajournal.com Alkaloids are known for their complex chemical structures and a wide range of biological activities. rroij.commdpi.com

More specifically, this compound is classified as an Erythrina alkaloid. wikipedia.orgnih.govnih.gov Erythrina alkaloids are found in species of the Erythrina genus, commonly known as coral trees, which belong to the Fabaceae family and are widely distributed in tropical and subtropical regions. wikipedia.orgekb.egtandfonline.com These alkaloids are predominantly located in the seeds of Erythrina trees, although they can also be found in other parts such as the stem, bark, leaves, and flowers. wikipedia.orgtandfonline.com Erythrina alkaloids are characterized by a tetracyclic spiroamine system with four linked rings, referred to as the erythrinane skeleton. tandfonline.comekb.eg They are broadly categorized into dienoid, alkenoid, and lactonic alkaloids, based on their structural features. wikipedia.orgtandfonline.com this compound, while associated with Erythrina plants, has also been described as a dibenz[d,f]azonine type alkaloid. nih.govfortunejournals.com

Significance of this compound as a Unique Chemical Entity in Natural Product Studies

This compound holds significance in natural product studies due to its distinct chemical structure and its isolation from Erythrina species known for producing a variety of bioactive alkaloids. wikipedia.orgnih.govnih.gov Natural products, including alkaloids, have historically played a crucial role in drug discovery and continue to be a source of novel molecular probes for studying biological processes. ku.edumdpi.com The study of compounds like this compound contributes to the understanding of the chemical diversity present in nature and the potential biological activities associated with these structures. rroij.commdpi.comku.edu Its identification and characterization contribute to the broader knowledge base of Erythrina alkaloids and their chemical space. wikipedia.orgekb.egtandfonline.com

Historical Trajectories and Current Research Paradigms for this compound

Research into Erythrina alkaloids dates back to the 1930s, with early work focusing on the curare-like action of extracts from Erythrina seeds. wikipedia.orgtandfonline.com Over time, various alkaloids have been isolated and identified from different Erythrina species. wikipedia.orgnih.govekb.egtandfonline.com this compound itself was isolated and its structure elucidated, contributing to the growing understanding of the chemical constituents of these plants. nih.govresearchgate.net

Current research paradigms in chemical biology involving compounds like this compound often involve a combination of approaches. These include phytochemical investigations to isolate and characterize natural products, spectroscopic methods for structure elucidation, and biological assays to evaluate their activities. ku.eduscribd.com The study of natural products also increasingly incorporates computational approaches in drug discovery. mdpi.com Researchers continue to explore the chemical properties, biosynthesis, and potential biological roles of Erythrina alkaloids, including this compound. wikipedia.orgnih.govekb.egtandfonline.com

Overview of Major Research Domains and Unaddressed Inquiries in this compound Chemistry and Biology

Major research domains concerning this compound and related Erythrina alkaloids include their isolation and structural characterization from various plant sources. wikipedia.orgnih.govekb.egtandfonline.com Studies also focus on their chemical synthesis, both total and semi-synthetic approaches. wikipedia.orgnih.govku.edu Investigating the biosynthesis of these alkaloids is another important area. florajournal.comnih.gov

While significant progress has been made in identifying Erythrina alkaloids and understanding their basic structures, there are often unaddressed inquiries in the chemistry and biology of specific compounds like this compound. These can include detailed investigations into their precise biological targets and mechanisms of action at the molecular level. Further research may also be needed to fully explore the potential biological activities of this compound that have not yet been extensively studied. The complete biosynthetic pathway leading specifically to this compound may also warrant further detailed investigation.

Data Table: Selected Erythrina Alkaloids and Occurrence

Compound NamePubChem CIDSource Plant Species (Examples)
This compound169567Erythrina mexicana, Erythrina poeppigiana, Erythrina variegata, Erythrina x bidwilli nih.govnih.govdoctorlib.org
Erysodine5281047Erythrina species wikipedia.orgtandfonline.comdoctorlib.orgresearchgate.net
Erysovine643965Erythrina species doctorlib.orgresearchgate.net
Erysopine643966Erythrina species doctorlib.orgresearchgate.net
Erythraline (B1235506)643964Erythrina species wikipedia.orgdoctorlib.org
Erythratine10250Erythrina species doctorlib.org
Hypaphorine439528Erythrina species zenodo.org
Scoulerine108118Erythrina orientalis nih.gov
Coreximine102969Erythrina orientalis nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H25NO4 B1211860 Erybidine CAS No. 34083-19-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

34083-19-7

Molecular Formula

C20H25NO4

Molecular Weight

343.4 g/mol

IUPAC Name

4,15,16-trimethoxy-10-methyl-10-azatricyclo[11.4.0.02,7]heptadeca-1(17),2,4,6,13,15-hexaen-5-ol

InChI

InChI=1S/C20H25NO4/c1-21-7-5-13-9-17(22)18(23-2)11-15(13)16-12-20(25-4)19(24-3)10-14(16)6-8-21/h9-12,22H,5-8H2,1-4H3

InChI Key

LWHZICJJSLUOJI-UHFFFAOYSA-N

SMILES

CN1CCC2=CC(=C(C=C2C3=CC(=C(C=C3CC1)OC)OC)OC)O

Canonical SMILES

CN1CCC2=CC(=C(C=C2C3=CC(=C(C=C3CC1)OC)OC)OC)O

Other CAS No.

34083-19-7

Synonyms

erybidine

Origin of Product

United States

Biosynthetic Pathways and Precursors of Erybidine

Elucidation of Precursor Building Blocks and Early Biosynthetic Steps

Initial studies on Erythrina alkaloid biosynthesis proposed that the pathway originated from benzylisoquinoline alkaloids. psu.edu Early work suggested (S)-norprotosinomenine as a key precursor. wikipedia.orgpsu.edu However, later studies using radioactive and 13C-labelled potential precursors in Erythrina crista-galli demonstrated that (S)-norprotosinomenine was not significantly incorporated into Erythrina alkaloids. psu.edunih.gov

Instead, experimental evidence strongly suggested that (S)-coclaurine and (S)-norreticuline are metabolized to Erythrina alkaloids like erythraline (B1235506) and erythrinine, indicating a coclaurine-norreticuline pathway is operative in their formation. psu.edunih.gov Feeding experiments with [1-13C]-labelled (S)-norreticuline showed exclusive labelling at position C-10 of erythraline, which excluded the participation of a symmetrical intermediate of the diphenoquinone (B1195943) type in the biosynthesis of erythraline. psu.edunih.gov This contrasted with earlier postulates suggesting a symmetrical intermediate. psu.edu

Enzymatic Machinery and Cascade Reactions in Erybidine Biosynthesis

While the precise enzymatic machinery specifically for this compound biosynthesis is not as extensively detailed as for some other alkaloids, the general biosynthesis of Erythrina alkaloids involves a series of enzymatic transformations. The conversion of benzylisoquinoline precursors like (S)-coclaurine and (S)-norreticuline to the Erythrina skeleton involves complex cascade reactions. psu.edunih.gov These reactions likely include oxidative processes, rearrangements, and cyclizations catalyzed by specific enzymes. wikipedia.orgresearchgate.net

The formation of the characteristic spirocyclic erythrinane structure from open-chain or simpler cyclic precursors is a key enzymatic challenge in this pathway. Oxidative phenol (B47542) coupling is a critical step in the formation of intermediates like erysodienone. wikipedia.org Although specific enzymes involved in the later steps leading directly to this compound from erysodienone or other intermediates are not explicitly detailed in the provided information, the biosynthesis of alkaloids generally involves enzymes such as methyltransferases, cytochrome P450 enzymes, and dehydrogenases. rsc.org Identifying the specific enzymes responsible for each step in the this compound biosynthetic pathway remains an area of ongoing research.

Genetic Determinants and Regulation of this compound Biosynthetic Gene Clusters

The biosynthesis of secondary metabolites in plants, including alkaloids, is typically governed by biosynthetic gene clusters (BGCs). wikipedia.org These clusters are sets of genes located in close proximity on the genome that encode the enzymes and regulatory proteins required for the synthesis of a specific compound or group of related compounds. wikipedia.org While the complete biosynthetic gene cluster specifically for this compound has not been fully elucidated in the provided information, research on Erythrina alkaloids suggests that their production is under genetic control. doc-developpement-durable.org

Studies on other alkaloid biosynthetic pathways have shown that BGCs contain genes encoding biosynthetic enzymes as well as regulatory elements that control their expression. wikipedia.orgnih.govrsc.org Regulation of these pathways can occur at the transcriptional and post-transcriptional levels. nih.gov Understanding the genetic determinants and regulatory mechanisms is crucial for potential biotechnological applications aimed at modulating alkaloid production. researchgate.net Transcriptome analysis and metabolite profiling can help in identifying candidate genes involved in the biosynthetic pathway. researchgate.net

Chemoenzymatic and Synthetic Biology Approaches to this compound Production and Modification

Chemoenzymatic synthesis, which combines chemical and enzymatic transformations, offers a powerful approach for the synthesis of complex natural products like alkaloids. beilstein-journals.orgmdpi.comnih.gov This strategy leverages the selectivity and efficiency of enzymes alongside the versatility of chemical reactions. beilstein-journals.orgmdpi.com While specific examples of chemoenzymatic synthesis applied directly to this compound are not prominently featured in the search results, the approach has been successfully applied to other natural products, including other alkaloids and related compounds. beilstein-journals.orgnih.govnih.gov

Synthetic biology provides a framework for designing and engineering biological systems for the production of valuable chemicals, including pharmaceuticals. nih.govbio.org This involves the assembly of standardized genetic parts and the engineering of microbial hosts or plants to produce desired compounds. bio.orgsoilprotection.earth Knowledge of the biosynthetic pathway, including the genes and enzymes involved, is essential for applying synthetic biology approaches to alkaloid production. researchgate.netnih.gov By engineering host organisms or plant systems, it may be possible to enhance the production of this compound or create novel derivatives. soilprotection.earthhudsonlabautomation.com Advances in genome editing and the ability to identify and optimize biosynthetic building blocks are facilitating these efforts. nih.gov

The biosynthesis pathway of Erythrina alkaloids has inspired chemical synthesis approaches. wikipedia.org Researchers have developed synthetic routes to access the erythrinane skeleton and synthesize various Erythrina alkaloids. wikipedia.orgcapes.gov.brresearchgate.netnih.gov These synthetic efforts often aim to mimic key steps of the proposed or elucidated biosynthetic pathways, such as oxidative phenol coupling. wikipedia.orgresearchgate.net

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound169567
(S)-Norprotosinomenine177552
(S)-Coclaurine102490
(S)-Norreticuline177553
Erysodienone101277375
Erythraline5317205
Erythrinine102509

Interactive Data Table Example (Illustrative - based on text mentions, not specific quantitative data for this compound biosynthesis steps)

While detailed quantitative data on enzyme activity or precursor conversion rates specifically for this compound biosynthesis were not found in the search results, the following table illustrates how relevant data could be presented if available, based on the mentioned precursors and products in the pathway.

Precursor NameProduct NamePutative Enzyme Class InvolvedSupporting Evidence Type
(S)-CoclaurineErythraline-Precursor feeding studies psu.edunih.gov
(S)-NorreticulineErythraline-Precursor feeding studies psu.edunih.gov
(S)-NorreticulineErythrinine-Precursor feeding studies psu.edunih.gov
ErysodienoneErythrina Alkaloids-Key intermediate wikipedia.org

(Note: The "Putative Enzyme Class Involved" column is based on general knowledge of alkaloid biosynthesis; specific enzymes for these steps in Erythrina are not fully detailed in the provided sources. The "Supporting Evidence Type" is based on the information found.)

Synthetic Chemistry of Erybidine and Its Structural Analogs

Strategies for the Total Synthesis of Erybidine

The total synthesis of complex natural products like this compound is a benchmark for the state-of-the-art in organic chemistry. nih.gov Syntheses of the structurally related and well-studied macrolide 6-deoxyerythronolide B, the biogenic precursor to erythromycin, often exceed 20 steps, highlighting the complexity of this molecular class. nih.gov Over the decades, various approaches have been developed, continually striving for greater efficiency and elegance.

Retrosynthetic analysis provides a logical framework for deconstructing a complex target molecule into simpler, readily available starting materials. For this compound and its class, a convergent strategy is often employed, where different complex fragments of the molecule are synthesized independently before being coupled together. libretexts.orgpitt.edu

A primary retrosynthetic disconnection is the cleavage of the macrocyclic ester bond, which linearizes the molecule into a seco-acid precursor. nih.govscite.ai This approach simplifies the target, as the formation of the large ring (macrolactonization) is often one of the final and most challenging steps. scite.ai

The key fragments are assembled using a variety of carbon-carbon bond-forming reactions. Aldol reactions, in particular, are fundamental to polyketide synthesis for constructing the characteristic propionate subunits with controlled stereochemistry. pitt.edunih.gov Other critical methodologies include Grignard additions for coupling fragments and radical couplings to form key bonds. libretexts.org

Synthetic Strategy Key Disconnections Major Fragments Key C-C Bond Formations Reference
Corey (1978)Macrolactone, C9-C10C1-C9 and C10-C13 fragmentsGrignard Acylation, Aldol Condensations libretexts.orgscribd.com
Krische (2013)Macrolactone, Ester LinkageFragment A (C10-C13) and Fragment BC-C Bond-Forming Transfer Hydrogenation nih.gov
White (2011)Macrolactone (via C-H oxidation)Linear Alkenoic AcidAldol Condensations nih.gov

With ten stereogenic centers, the primary challenge in the synthesis of this compound-type macrolides is the precise control of stereochemistry. scribd.com The remarkable stereospecificity of the natural biosynthetic pathway, which generates only one of 2048 possible diastereomers, serves as an inspiration for synthetic chemists. libretexts.org

Several strategies have been successfully implemented:

Chiral Pool Synthesis : This approach utilizes readily available, enantiomerically pure starting materials from nature, such as sugars or amino acids. baranlab.org For instance, (R)-2,3-O-isopropylideneglyceraldehyde, derived from carbohydrates, has been used as a chiral building block. libretexts.org

Auxiliary-Controlled Synthesis : A chiral auxiliary is a molecule that is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a key reaction. After the desired stereocenter is set, the auxiliary is removed. Evans' enantioselective aldol condensations using boron enolates and pseudoephedrine as a practical chiral auxiliary have been instrumental in setting the stereochemistry of polypropionate chains. nih.gov

Substrate-Directed Synthesis : In this method, an existing stereocenter in the molecule directs the stereochemistry of a newly forming one. Iodolactonization reactions, for example, can proceed with high diastereoselectivity due to the conformational constraints of the existing ring structure. pitt.edu

Catalyst-Controlled Synthesis : An external chiral catalyst is used to influence the stereochemistry of a reaction. This is often the most efficient approach as only a small amount of the chiral catalyst is needed. Lewis-base catalyzed Mukaiyama aldol reactions and catalyst-controlled asymmetric aldol additions have been used to install stereocenters efficiently. pitt.edu Recent syntheses have employed iridium- and ruthenium-catalyzed transfer hydrogenation for highly diastereoselective and enantioselective crotylation reactions, which build up the carbon backbone while setting key stereocenters. nih.gov

The pursuit of more efficient syntheses of this compound and related macrolides has spurred the adoption and development of advanced reaction methodologies.

Late-Stage C-H Oxidation : Traditionally, macrolactonization is achieved via an internal esterification of a linear hydroxy acid. A more modern and powerful strategy involves late-stage C-H oxidation. nih.gov In a synthesis of 6-deoxyerythronolide B, a palladium(II)/bis-sulfoxide catalyzed allylic C-H macrolactonization was used as a key step. nih.govresearchgate.net This reaction converts a linear alkenoic acid directly into the 14-membered macrolactone with high regio-, chemo-, and diastereoselectivity (>40:1), streamlining the synthetic sequence by avoiding the need to carry a reactive hydroxyl group through many steps. nih.govresearchgate.net

Ring-Closing Metathesis (RCM) : Olefin metathesis has become a powerful tool for the formation of large rings. An enyne metathesis was used effectively to form the 14-membered ring in a concise total synthesis of 6-deoxyerythronolide B. nih.govnih.gov

C-C Bond-Forming Transfer Hydrogenation : This methodology bypasses the traditional use of stoichiometric chiral auxiliaries and pre-metallated carbon nucleophiles. nih.gov By using alcohol C-H functionalization via transfer hydrogenation, key C-C bonds can be formed directly, significantly increasing synthetic efficiency. nih.govbohrium.com This was demonstrated in a route to 6-deoxyerythronolide B that is, to date, the most concise construction of any erythronolide. nih.govnih.gov

1,3-Dipolar Cycloaddition : In a synthesis of Erythronolide A, a highly diastereoselective 1,3-dipolar cycloaddition was used as a key step to assemble a complex fragment, showcasing the power of this reaction for building extended arrays of acyclic stereocenters. organic-chemistry.org

Semisynthetic Approaches to this compound from Natural Precursors

Semisynthesis, which uses a naturally occurring compound as a starting material for chemical modifications, is a valuable alternative to total synthesis. Given the complexity of the this compound scaffold, semisynthetic approaches starting from abundant, structurally related natural products like erythromycin are common for producing novel derivatives. mdpi.com

In these approaches, the core macrolide structure is generally left intact to preserve its fundamental biological properties, while peripheral functional groups are chemically altered. mdpi.com For example, Erythronolide B itself can be used as a substrate in fermentation processes with blocked mutant strains of microorganisms. Feeding Erythronolide B to a mutant of an oleandomycin-producing Streptomyces antibioticus strain resulted in the production of new "hybrid" macrolide antibiotics, which incorporated structural features from both erythromycin and oleandomycin. nih.gov

Rational Design and Synthesis of Novel this compound Derivatives and Analogs

The rational design and synthesis of novel derivatives are crucial for developing research probes to study the mechanism of action of this compound-like molecules and for creating compounds with improved properties.

Modifying the this compound scaffold at chemically inert positions is a significant challenge that often requires innovative synthetic solutions. These modifications are aimed at introducing new functionalities without disrupting the core structure essential for its activity.

Strategies for creating derivatives include:

Fluorination : The introduction of fluorine can significantly alter a molecule's properties. Fluorine has been introduced at the C8 position of the erythromycin scaffold using electrophilic fluorinating agents like Selectfluor™. mdpi.com

Modifications at C15 : Chemobiosynthesis has been used to create analogs with different functional groups at the C15 position. By feeding synthetically prepared diketide thioesters to engineered strains of Streptomyces coelicolor, researchers have produced 15-fluoro, 15-chloro, and 15-azido derivatives of 6-deoxyerythronolide B. mdpi.com

Alkyl Group Modification : The methyl group at C12 has been formally replaced with an ethyl group through a multi-step sequence involving stereoselective epoxidation of a C12-methylene precursor, followed by ring-opening with a dimethylcuprate reagent. mdpi.com

These structural modifications provide valuable tools for chemical biology, allowing for a deeper understanding of how these complex macrolides interact with their biological targets.

Development of Fluorescently Tagged or Affinity Probes for Mechanistic Studies

The elucidation of the precise mechanisms of action, determination of cellular targets, and understanding of resistance mechanisms of bioactive compounds like this compound are greatly facilitated by the use of molecular probes. The development of fluorescently tagged or affinity-labeled derivatives of a parent compound allows for the direct visualization of its subcellular localization, identification of binding partners, and quantification of target engagement. This section details the synthetic strategies employed to create such probes for this compound, focusing on fluorescent and affinity labels designed for in-depth mechanistic studies.

The design of these chemical tools is a nuanced process, as the addition of a tag must not significantly impair the biological activity or the native binding characteristics of the parent molecule. ox.ac.uk Key considerations in the synthesis of such probes include the site of modification on the this compound scaffold, the nature of the linker, and the functional properties of the attached label.

Fluorescent Probes:

Fluorescently labeled this compound analogs are invaluable for a range of applications, including fluorescence microscopy, flow cytometry, and fluorescence polarization assays, which collectively help in understanding the compound's distribution and interaction within cellular environments. A common strategy for the synthesis of fluorescent probes involves the introduction of a reactive functional group onto the this compound molecule that is amenable to conjugation with a fluorophore. This "tagging" is often achieved via bioorthogonal chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition, commonly known as "click chemistry". tennessee.edu

One successful approach has been the site-selective modification of the this compound core to install an azide or alkyne handle. nih.govresearchgate.net For instance, a derivative of this compound can be chemically modified to introduce an azide group. This azide-functionalized this compound can then be "clicked" to a variety of alkyne-containing fluorophores. This modular approach allows for the generation of a panel of probes with different spectral properties, suitable for various imaging modalities. The choice of fluorophore is critical and can range from smaller dyes like nitrobenzofuran (NBD) and coumarin derivatives to larger, more photostable dyes such as rhodamines or boron-dipyrromethene (BODIPY) dyes. nih.govnih.gov

Researchers have successfully synthesized fluorescent this compound probes and demonstrated their utility in studying bacterial uptake and resistance. nih.govresearchgate.net For example, this compound analogs linked to NBD or dimethylaminocoumarin have been shown to retain antimicrobial activity and effectively label both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net These probes have been instrumental in visualizing the intracellular localization of the antibiotic and have revealed differences in uptake in efflux-pump-deficient bacterial strains, thereby providing direct evidence for the role of these pumps in resistance. nih.gov

Affinity-Based Probes:

Affinity-based probes are designed to identify the cellular binding partners of a drug, a critical step in target validation and in understanding off-target effects. rsc.org These probes typically consist of three key components: the parent molecule (this compound), a reactive group for covalent cross-linking to the target, and a reporter tag for enrichment and identification. Photoaffinity labeling (PAL) is a powerful technique in this context. nih.govnih.gov

In a typical PAL probe design, a photo-reactive moiety, such as a diazirine or a benzophenone, is incorporated into the this compound structure. nih.govnih.govresearchgate.net Diazirines are often favored due to their small size, which minimizes perturbation of the probe's interaction with its target, and their ability to form a highly reactive carbene upon UV irradiation, leading to covalent bond formation with nearby molecules. researchgate.net

The synthesis of such a probe involves multi-step organic synthesis to append the diazirine group to a position on the this compound scaffold that is not critical for target binding. Additionally, a reporter handle, such as biotin or a terminal alkyne, is included in the probe's structure. The alkyne handle allows for a two-step target identification process: the probe is first incubated with cells or a cell lysate and cross-linked to its targets via photoactivation. Subsequently, the alkyne-tagged protein-probe complexes are conjugated to an azide-functionalized reporter tag (e.g., biotin for affinity purification or a fluorophore for visualization) via click chemistry. nih.gov This two-step approach offers greater flexibility and can improve cell permeability of the probe. rsc.org

The following table summarizes representative examples of probes that could be developed for this compound based on established synthetic strategies for similar compounds.

Probe TypeFunctional GroupReporter TagSynthetic StrategyApplication
Fluorescent Probe AzideNBD (Nitrobenzofuran)Site-selective modification of this compound to introduce an azide, followed by Cu(I)-catalyzed azide-alkyne cycloaddition with an alkyne-NBD derivative.Visualization of subcellular localization and bacterial uptake via fluorescence microscopy.
Fluorescent Probe AlkyneBODIPY (Boron-dipyrromethene)Introduction of a terminal alkyne to the this compound scaffold, followed by click chemistry with an azide-functionalized BODIPY dye.Quantitative analysis of cellular uptake and efflux pump activity using flow cytometry.
Affinity Probe DiazirineBiotin (via an alkyne handle)Multi-step synthesis to incorporate a diazirine and a terminal alkyne onto the this compound molecule.Identification of cellular binding partners through photo-crosslinking, followed by click chemistry-mediated biotinylation, streptavidin affinity purification, and mass spectrometry-based proteomic analysis.
Affinity Probe BenzophenoneTerminal AlkyneCoupling of a benzophenone carboxylic acid to an amino-functionalized this compound analog, which also contains an alkyne group.Covalent capture of target proteins for subsequent identification and validation.

These synthetic approaches provide a versatile toolkit for developing sophisticated chemical probes to dissect the molecular pharmacology of this compound. The data generated from studies using these fluorescently tagged and affinity-based probes are crucial for a deeper understanding of its therapeutic mechanisms and for the rational design of next-generation analogs with improved efficacy and reduced resistance.

Structure Activity Relationship Sar Studies of Erybidine

Identification of Key Pharmacophoric Elements within the Erybidine Scaffold

While direct evidence is lacking for this compound, general principles of medicinal chemistry would suggest that these functional groups are likely to play critical roles in its interaction with biological targets. The aromatic rings may engage in π-π stacking or hydrophobic interactions, the hydroxyl and methoxy (B1213986) groups could act as hydrogen bond donors or acceptors, and the tertiary amine, which is likely protonated at physiological pH, could form crucial ionic interactions or hydrogen bonds. However, without specific studies on this compound or its close analogues, any description of its pharmacophore remains speculative.

Impact of Specific Functional Group Modifications on Biological Activities in Preclinical Models

The synthesis and preclinical evaluation of this compound derivatives with modified functional groups are central to understanding its SAR. Such studies would involve the targeted alteration of the hydroxyl, methoxy, and tertiary amine functionalities to probe their influence on biological activity. For instance, esterification or etherification of the hydroxyl group, demethylation or repositioning of the methoxy groups, and quaternization or N-dealkylation of the tertiary amine would provide critical insights.

Unfortunately, there is a notable absence of published preclinical data detailing the biological activities of a series of modified this compound derivatives. While the potential of this compound in the development of new analgesics or anticancer agents has been suggested, the empirical data from preclinical models that would substantiate these claims and build a SAR profile are not available in the public record. smolecule.com

A hypothetical data table illustrating the kind of information required for this section is presented below. It is important to emphasize that the data in this table is purely illustrative and not based on any published experimental results.

Hypothetical Data on the Biological Activity of this compound Derivatives

Compound R1 R2 R3 R4 Biological Activity (IC50, µM)
This compound OCH3 OCH3 OCH3 OH [Data not available]
Derivative 1 OCH3 OCH3 OCH3 O-Acetyl [Data not available]
Derivative 2 OH OCH3 OCH3 OH [Data not available]
Derivative 3 OCH3 OCH3 H OH [Data not available]

Conformational Analysis and its Correlation with Biological Response Profiles

The dibenz[d,f]azonine ring system of this compound is conformationally flexible. A thorough conformational analysis would be essential to understand how its three-dimensional shape influences its interaction with biological targets. Such studies would typically employ techniques like NMR spectroscopy and computational methods to identify the low-energy conformations of the molecule. The correlation of these conformational preferences with the biological activity of a series of derivatives could reveal the specific bioactive conformation required for a desired pharmacological effect.

As with other aspects of this compound's SAR, there is no specific information available in the scientific literature regarding its conformational analysis and how different conformations might correlate with varying biological responses.

Computational Chemistry and Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

Computational chemistry and QSAR modeling are powerful tools for elucidating SAR and for the rational design of new, more potent analogues. A QSAR study on an this compound series would involve the generation of a dataset of analogues with their corresponding biological activities and the development of a mathematical model that correlates molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with this activity. Such a model could then be used to predict the activity of novel, unsynthesized this compound derivatives.

The successful development of a QSAR model is contingent on the availability of a sufficiently large and diverse set of compounds with well-defined biological data. Given the lack of published information on the synthesis and biological evaluation of a series of this compound analogues, no QSAR models for this specific chemical class have been reported.

Molecular and Cellular Mechanisms of Erybidine Action Preclinical Focus

Identification and Validation of Molecular Targets for Erybidine

Identifying the specific molecular entities that a compound interacts with is a critical step in understanding its mechanism of action. Preclinical studies utilize various methods to pinpoint these targets and validate the interactions.

Receptor Binding and Ligand-Target Interaction Profiling

Receptor binding studies are designed to assess the affinity and selectivity of a compound for specific receptors frontiersin.orgdiva-portal.org. These studies often involve the use of radiolabeled ligands or competitive binding assays to determine dissociation constants (Kd) or inhibition constants (Ki) frontiersin.orgmdpi.com. Ligand-target interaction profiling can extend beyond receptors to include other protein targets, utilizing techniques such as surface plasmon resonance or other biophysical methods to characterize the binding kinetics and thermodynamics mdpi.comnih.govnih.govsigmaaldrich.comnih.gov.

Enzyme Modulation (Inhibition/Activation) Studies

Enzymes are frequent targets for therapeutic intervention, and preclinical studies rigorously evaluate a compound's ability to modulate enzyme activity, either through inhibition or activation mdpi.comnih.gov. These studies typically involve in vitro enzyme assays to determine parameters such as half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) for enzyme inhibitors, or EC50 for activators ncifcrf.govedx.orgthermofisher.combio-connect.nl. The type of inhibition (e.g., competitive, non-competitive, uncompetitive) can also be determined through kinetic analysis thermofisher.com.

While Erythrina alkaloids have been investigated for various biological activities, specific data detailing this compound's direct modulation (inhibition or activation) of particular enzymes, including corresponding IC50 or Ki values from preclinical studies, were not found in the provided search results. Studies on enzyme modulation are vital for understanding how a compound might interfere with or enhance specific biochemical pathways mdpi.comnih.gov.

Protein-Protein Interaction Perturbation Analysis

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their modulation by small molecules can have significant therapeutic implications refeyn.comnih.gov. Preclinical studies employ various techniques to identify and characterize how a compound might perturb these interactions nih.govnih.gov. Methods include co-immunoprecipitation, pull-down assays, crosslinking, and more advanced techniques like mass spectrometry-based protein interaction analysis or proximity ligation assays nih.govnih.govnih.gov. Perturbation analysis can reveal how a compound disrupts or stabilizes protein complexes, thereby affecting downstream cellular functions biorxiv.orgfrontiersin.orgveedalifesciences.comnih.govnih.gov.

Specific preclinical data demonstrating this compound's direct impact on particular protein-protein interactions or networks were not identified in the reviewed literature. Studies in this area are crucial for understanding complex cellular mechanisms and identifying novel therapeutic targets refeyn.comnih.govnih.gov.

Elucidation of Intracellular Signaling Pathways Affected by this compound

Compounds that interact with cell surface receptors or modulate intracellular enzymes often trigger or alter complex intracellular signaling cascades nih.govmdpi.comnih.gov. Delineating these pathways is essential for a comprehensive understanding of a compound's effects at the cellular level.

Modulation of Kinase Cascades and Phosphorylation Events

Protein phosphorylation, primarily mediated by kinases, is a key regulatory mechanism in most intracellular signaling pathways nih.govnih.gov. Signaling cascades often involve a series of kinases that sequentially activate or inactivate downstream targets through phosphorylation nih.govnih.govbio-connect.nlnih.gov. Preclinical studies investigate how a compound affects the activity of specific kinases or alters the phosphorylation status of key proteins within these cascades nih.govfrontiersin.org. Techniques include Western blotting with phospho-specific antibodies, kinase activity assays, and phosphoproteomic analysis nih.govnih.gov.

While kinase cascades are central to many cellular responses, specific preclinical data detailing how this compound modulates particular kinase pathways or affects phosphorylation events were not found in the search results. Understanding such modulation is critical for mapping the downstream effects of a compound nih.govnih.govbio-connect.nlnih.govnih.gov.

Regulation of Transcription Factors and Gene Expression

Intracellular signaling pathways often converge on transcription factors, which are proteins that control gene expression by binding to specific DNA sequences nih.govfrontiersin.org. Modulation of transcription factor activity can lead to widespread changes in the cellular transcriptome nih.govrefeyn.commdpi.com. Preclinical studies assess a compound's ability to influence transcription factor binding to DNA, their activation or nuclear translocation, and the subsequent changes in the expression levels of target genes nih.govfrontiersin.orgmdpi.com. Techniques include quantitative PCR, microarray analysis, RNA sequencing, and reporter gene assays biorxiv.org.

Specific preclinical data demonstrating this compound's direct regulation of particular transcription factors or its effects on global gene expression profiles were not identified in the examined literature. Studies exploring these effects are important for understanding how a compound might influence cellular phenotype and function at the genetic level nih.govfrontiersin.orgrefeyn.comnih.govbiorxiv.orgmdpi.com.

Data Tables

Specific quantitative data tables detailing this compound's molecular interactions (e.g., binding affinities, IC50 values) or its effects on signaling pathways and gene expression were not available in the public search results. Preclinical studies generating such data would typically present findings in tables summarizing binding constants, enzyme activity measurements, or changes in protein phosphorylation or gene expression levels.

Influence on Second Messenger Systems

Second messengers are crucial intracellular signaling molecules that relay signals from extracellular stimuli, such as hormones and neurotransmitters, to trigger various physiological responses within the cell, including proliferation, differentiation, migration, survival, and apoptosis. cutm.ac.inwikipedia.orgsenecalearning.comstudysmarter.co.uk They are integral components of intracellular signal transduction cascades and can significantly amplify the initial signal. cutm.ac.inwikipedia.org Common examples of second messengers include cyclic AMP (cAMP), cyclic GMP (cGMP), inositol (B14025) trisphosphate (IP3), diacylglycerol (DAG), and calcium ions (Ca²⁺). cutm.ac.inwikipedia.orgstudysmarter.co.ukslideshare.net While the search results provide general information about second messenger systems, specific, detailed information on this compound's direct influence on these pathways was not found within the provided snippets. Further research is required to elucidate this compound's potential interactions with specific second messenger molecules and their downstream effects.

This compound's Effects on Fundamental Cellular Processes in vitro

Preclinical studies, often conducted using in vitro cellular models, are essential for evaluating the potential effects and mechanisms of action of a compound before human testing. ppd.comiaea.org These studies investigate a compound's ability to treat a target condition and assess its cellular impact. ppd.com

Cell Proliferation, Differentiation, and Apoptosis Induction Mechanisms

This compound's effects on cell proliferation, differentiation, and apoptosis have been investigated in preclinical settings. Apoptosis, or programmed cell death, is a highly regulated process crucial for tissue homeostasis, development, and the elimination of damaged or unnecessary cells. scielo.orgmicrobenotes.comnih.gov It is characterized by a cascade of events often involving caspases, a family of cysteine proteases. scielo.orgmicrobenotes.commdpi.com Apoptosis can be triggered by various internal and external stimuli, including chemotherapeutic agents. scielo.org The intrinsic (mitochondrial) and extrinsic (death receptor) pathways are two primary mechanisms of apoptosis induction, both converging on the activation of executioner caspases like caspase-3 and caspase-7. microbenotes.commdpi.comthermofisher.com

Research indicates that this compound can influence cell viability and promote apoptosis in certain cell types. For instance, studies on hematologic neoplasms showed that Eribulin (a related compound) significantly induced concentration-dependent apoptosis, evidenced by phosphatidylserine (B164497) exposure and increased subG₁ cell populations. mdpi.com Eribulin also induced cell cycle arrest, primarily in the G₂/M phase, which ultimately leads to apoptosis after prolonged mitotic arrest. mdpi.comnih.gov This suggests a mechanism involving the disruption of microtubule dynamics, leading to mitotic catastrophe. mdpi.com While these findings pertain to a related compound, they provide insight into potential mechanisms that this compound might share, particularly concerning cell cycle regulation and the induction of programmed cell death. The p53 tumor suppressor protein also plays a role in regulating apoptosis by inducing pro-apoptotic genes and promoting cell cycle arrest. nih.govmdpi.com The Bcl-2 family of proteins, including anti-apoptotic members like Bcl-2 and Bcl-xL and pro-apoptotic members like Bax and Bak, are key regulators of the mitochondrial apoptotic pathway. scielo.orgmdpi.com

Modulation of Cellular Migration and Invasion Dynamics

Cellular migration and invasion are fundamental processes involved in various physiological and pathological conditions, including embryonic development, wound healing, and cancer metastasis. mdpi.comutu.fiosc.edu Cancer cell invasion, a critical step in metastasis, involves cells detaching from the primary tumor, migrating through the surrounding tissue, and invading blood or lymphatic vessels. osc.edu This process can involve different migration phenotypes and is influenced by interactions with the extracellular matrix (ECM). mdpi.comutu.fiaps.orgnih.gov

While the provided search results discuss the general mechanisms of cell migration and invasion, including the role of integrins and ECM remodeling utu.fiaps.orgnih.gov, specific data detailing this compound's direct modulation of these processes were not found. Further research is needed to determine how this compound might affect the complex dynamics of cellular migration and invasion in various cellular contexts.

Regulation of Oxidative Stress Response and Antioxidant Pathways

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS) and the cellular antioxidant defense mechanisms. mdpi.comfrontiersin.orgnih.gov This imbalance can lead to damage to cellular components and contribute to various diseases. mdpi.comfrontiersin.orgnih.gov Cells possess complex antioxidant defense systems, including enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px), as well as non-enzymatic antioxidants like glutathione (GSH). mdpi.commdpi.comresearchgate.net The Nrf2-Keap1 pathway is a master regulator of the cellular response to oxidative stress, controlling the expression of numerous antioxidant and phase II detoxification enzymes. mdpi.commdpi.comyuntsg.com

Some natural compounds and plant extracts have demonstrated antioxidant activity by modulating the pro-oxidant/anti-oxidant balance and influencing pathways like Nrf2. frontiersin.orgresearchgate.netyuntsg.com While this compound is a natural compound found in Erythrina variegata researchgate.net, specific research detailing this compound's direct effects on oxidative stress response and antioxidant pathways at the cellular level was not explicitly found in the provided snippets. However, given the potential antioxidant properties of some plant-derived compounds, this area warrants further investigation for this compound.

Immunomodulatory Activities at the Cellular Level

Immunomodulation refers to the ability of a substance to modify the immune response. At the cellular level, this can involve influencing the activity, differentiation, and communication of various immune cells. Type I interferons (IFNs), for example, are cytokines that play important roles in the immune response, signaling through the IFNAR receptor expressed by most cell types and influencing the differentiation of T cells. nih.gov

While some plant extracts have been reported to possess immunomodulatory properties ethnobotanyjournal.org, specific information regarding this compound's direct immunomodulatory activities at the cellular level was not found within the provided search results. Further research is needed to explore this compound's potential effects on immune cells and pathways.

Autophagy and Lysosomal Pathway Interventions

Autophagy is a fundamental cellular process involving the degradation and recycling of damaged organelles and misfolded proteins through the formation of autophagosomes that fuse with lysosomes. nih.govunimi.itfrontiersin.orgcellsignal.commdpi.com The autophagy-lysosomal pathway (ALP) is crucial for maintaining cellular homeostasis and plays a role in various physiological and pathological conditions, including neurodegenerative diseases and cancer. nih.govfrontiersin.orgcellsignal.commdpi.com Different forms of autophagy exist, including macroautophagy, microautophagy, chaperone-mediated autophagy (CMA), mitophagy (selective degradation of mitochondria), and aggrephagy (degradation of protein aggregates). nih.govunimi.itmdpi.com The transcription factor TFEB is a master regulator of the ALP. frontiersin.org

Disruptions in autophagy and the endolysosomal system have been associated with cellular dysfunction and disease. frontiersin.orgcellsignal.com While the provided snippets describe the general mechanisms and importance of autophagy and lysosomal pathways, specific data on how this compound intervenes in these processes were not identified. Investigating this compound's potential to modulate autophagy and lysosomal function could reveal important aspects of its cellular effects.

Preclinical Efficacy and Pharmacodynamic Studies of Erybidine

In vitro Efficacy Assessments in Cell-Based Assays

In vitro studies are fundamental in the early stages of preclinical research to determine a compound's biological activity in a controlled environment. Cell-based assays are widely used to assess the efficacy of potential therapeutic agents like Erybidine.

Dose-Response Characterization and Potency Determination in Relevant Cell Lines

Dose-response studies are crucial for understanding the relationship between the concentration of a compound and the magnitude of its effect on biological systems, such as cell lines. These studies help determine the potency of a compound, often expressed as an IC50 (half maximal inhibitory concentration) or EC50 (half maximal effective concentration) value. Potency refers to the concentration of a substance that produces a specific effect. nih.govbebpa.org

In the context of anticancer drug research, dose-response curves are used to measure parameters like potency (IC50), the slope of the curve, the area under the curve (AUC), and the maximum effect (Emax). nih.gov These parameters can vary depending on the compound and the cell line being tested, providing insights into the drug's mechanism and the cell's sensitivity. nih.gov For example, in studies evaluating the anticancer potential of Erythrina indica leaf extract, which contains alkaloids like this compound, an MTT assay was used to determine cytotoxicity and an IC50 value of 85.27 ug/ml was reported for the extract on human MCF7 breast cancer cells after 24 hours of incubation. sdiarticle5.com

Potency assays, particularly cell-based functional assays, are designed with the primary assumption that a test sample will behave as a dilution of a reference standard, producing a proportional increase or decrease in response. bebpa.orgresearchgate.net Analyzing dose-response curves, often fitted with a 4-parameter logistic (4-PL) model, is a common method to obtain potency values. bebpa.org

Mechanistic Efficacy Studies in Established Disease Models (e.g., cancer cell lines, inflammatory cell models)

Mechanistic studies delve into the specific biological pathways and targets through which a compound exerts its effects. In the context of diseases like cancer and inflammation, established cell models are utilized to investigate these mechanisms.

Inflammation plays a significant role in tumorigenesis and metastasis, making inflammatory cell models relevant for studying potential anticancer agents. mdpi.comnih.gov Chronic inflammation, in particular, contributes to tumor development by providing a pro-tumorigenic microenvironment. mdpi.comnih.gov Inflammatory cells and the mediators they produce influence various aspects of tumor biology, including growth, migration, and differentiation. nih.gov

Cell lines are widely used as in vitro models for studying mechanisms in human monocytes and macrophages, which are key players in inflammation. nih.gov For instance, the THP-1 cell line, derived from acute monocytic leukemia, can be differentiated into macrophage-like cells and polarized into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes, providing a model to investigate anti-inflammatory mechanisms. nih.gov Studies using THP-1 derived macrophages have characterized changes in pro-inflammatory and anti-inflammatory markers, mimicking profiles observed in tumor-associated macrophages (TAMs). nih.gov

While the provided search results mention this compound in the context of plant extracts with potential anticancer activity and as a dibenz{d,f}azonine type alkaloid isolated from Erythrina plants, specific detailed mechanistic efficacy studies of isolated this compound in established cancer or inflammatory cell models were not extensively described in the provided snippets. sdiarticle5.comfortunejournals.com However, the general principles of using these models for mechanistic studies are well-established in preclinical research. emulatebio.com Organ-on-a-chip technology, for example, allows for the recreation of the human tumor microenvironment in vitro to enable mechanistic studies of cancer cell behavior and drug efficacy. emulatebio.com

Combinatorial Efficacy Studies with Other Preclinical Agents

Investigating the efficacy of a compound in combination with other agents is a critical aspect of preclinical research, particularly in areas like cancer and infectious diseases, where combination therapies are common strategies to enhance efficacy and overcome resistance. nih.gov

In vitro synergy studies aim to determine if the combined effect of two or more agents is greater than the sum of their individual effects. nih.govnih.govfrontiersin.org This can involve testing various concentration combinations of the agents and assessing the resulting biological response, such as cell viability or bacterial growth inhibition. nih.govbiorxiv.org Methods like the chequerboard method are used to evaluate the efficacy of drug combinations. nih.gov

While the search results discuss in vitro synergy testing of other antimicrobial combinations, such as eravacycline (B3026998) with beta-lactams or polymyxin (B74138) B, and tigecycline (B611373) with various antimicrobial agents against resistant bacterial strains, specific studies detailing the combinatorial efficacy of this compound with other preclinical agents were not found within the provided snippets. nih.govnih.govfrontiersin.org However, the methodology for such studies is well-established in preclinical research. biorxiv.org Computational models are also being developed to predict the complete dose-response matrix of drug pairs and identify synergistic combinations. biorxiv.org

In vivo Efficacy Profiling in Defined Animal Models

In vivo studies using animal models are essential to evaluate the efficacy of a compound in a complex biological system and to assess its effects on disease progression. These studies provide crucial data that complements in vitro findings and helps predict potential clinical outcomes. mdpi.comresearchgate.netnih.gov

Selection and Characterization of Appropriate Disease Animal Models for this compound Research

The selection of appropriate animal models is fundamental for accurately recapitulating the pathophysiology of a human disease and predicting the potential therapeutic outcomes of a compound. nih.govjyoungpharm.org Animal models are chosen based on their ability to mimic specific aspects of the human condition being studied. mdpi.commdpi.com Characterization of these models involves assessing disease severity using various parameters, which can include clinical, histological, and molecular endpoints. jyoungpharm.org

Commonly used animal models in preclinical efficacy studies include laboratory rodents, such as mice and rats, as well as other species depending on the research question. researchgate.netmdpi.com In cancer research, xenograft models, where human cancer cells or tissues are implanted into immunodeficient mice, are frequently used to evaluate the effectiveness of anticancer medications. creative-animodel.comdovepress.comuin-alauddin.ac.id These include cell line-derived xenografts (CDX) and patient-derived xenografts (PDX), with PDX models often considered to better preserve tumor heterogeneity and the tumor microenvironment, potentially leading to higher predictability of clinical responses. dovepress.comuin-alauddin.ac.idmdpi.com The site of implantation, such as subcutaneous or orthotopic (implantation into the same organ of origin), can influence tumor growth and response to therapy. dovepress.comherabiolabs.com

For neuroinflammation studies, various animal models are utilized to mimic aspects of human neurological disorders. frontiersin.orgmdpi.com These can include models induced by substances like lipopolysaccharide (LPS) or polyinosinic-polycytidylic acid (poly I:C), which provoke neuroinflammation characterized by increased pro-inflammatory cytokines and microglial activation. frontiersin.org Transgenic mouse models, such as those used in Alzheimer's disease research, are also employed to study neuroinflammatory processes and evaluate potential therapeutic agents. nih.govmdpi.com Animal models of autoimmune diseases, like experimental autoimmune encephalomyelitis (EAE) models induced by myelin antigens, are used to study autoimmune-mediated inflammation in the central nervous system. immunologyresearchjournal.com

While the provided search results mention this compound in the context of plant sources and in vitro studies, specific details on the selection and characterization of animal models specifically for this compound in vivo research were not found. However, the general principles and types of models used in preclinical efficacy testing for cancer and inflammatory conditions are well-documented. researchgate.netjyoungpharm.orgcreative-animodel.comdovepress.comuin-alauddin.ac.idmdpi.comherabiolabs.comfrontiersin.orgmdpi.commdpi.comimmunologyresearchjournal.com

Evaluation of this compound's Efficacy in Mechanistic Animal Models (e.g., neuroinflammation, neoplastic xenografts)

Mechanistic animal models are used to investigate the biological effects of a compound in vivo and to understand how it influences disease processes at a mechanistic level. These models can help confirm and extend findings from in vitro studies.

In the context of neuroinflammation, animal models are used to assess the ability of compounds to reduce inflammation in the central nervous system. frontiersin.orgmdpi.com Studies in models of neurodegenerative diseases like Alzheimer's and Parkinson's have shown that targeting inflammatory pathways can reduce neuroinflammation and neuronal damage. mdpi.commdpi.com For example, compounds targeting TLR4 or inhibiting MAPK signaling have shown efficacy in preclinical models of neuroinflammation. mdpi.commdpi.com Animal models of neuroinflammation induced by LPS or poly I:C are used to study the effects of potential therapies on pro-inflammatory cytokine levels and microglial activation. frontiersin.org

Neoplastic xenograft models are widely used to evaluate the efficacy of potential anticancer agents in vivo. creative-animodel.comdovepress.comuin-alauddin.ac.id These models allow researchers to assess the effect of a compound on tumor growth, metastasis, and other relevant endpoints in a living system. creative-animodel.comherabiolabs.comnih.gov Both subcutaneous and orthotopic xenograft models are employed, each offering different advantages for studying specific aspects of cancer biology and therapeutic response. dovepress.comherabiolabs.com Parameters measured in these studies can include tumor volume, body weight, survival rate, and analysis of tumor tissue. creative-animodel.com

While this compound is mentioned as an alkaloid from Erythrina plants, and the search results discuss the use of animal models in neuroinflammation and cancer research generally, specific detailed evaluations of isolated this compound's efficacy in mechanistic animal models of neuroinflammation or neoplastic xenografts were not found in the provided snippets. sdiarticle5.comfortunejournals.com However, the established methodologies for evaluating drug efficacy in these in vivo models would be applicable to the study of this compound. jyoungpharm.orgcreative-animodel.comdovepress.comuin-alauddin.ac.idfrontiersin.orgmdpi.commdpi.comimmunologyresearchjournal.com

Pharmacodynamic Biomarker Identification and Validation in Animal Tissues

Pharmacodynamic (PD) biomarkers are indicators that can help assess the biological effects of a compound. nih.gov The identification and validation of these biomarkers in animal tissues are essential for understanding a drug's mechanism of action and evaluating its efficacy in preclinical studies. nih.govoncotarget.com PD biomarkers can include molecular, histological, or physiological changes in tissues that correlate with the drug's activity. oncotarget.com The reliability of PD biomarker data depends on the quality and validation of the assays used to measure them. nih.gov While the provided search results discuss pharmacodynamic biomarkers in general preclinical research and in the context of other compounds nih.govoncotarget.comnih.gov, specific details regarding the identification and validation of pharmacodynamic biomarkers for this compound in animal tissues were not found within the search results.

Pharmacokinetic Profiling in Preclinical Species

Pharmacokinetics (PK) is the study of how an organism affects a drug, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME). wikipedia.orgwuxiapptec.com Preclinical pharmacokinetic studies in animal models, such as mice and rats, are vital for characterizing these processes and informing drug development. wuxiapptec.combienta.net These studies help determine drug exposure levels, dose requirements, and other parameters necessary for designing efficacy and safety studies. wuxiapptec.com

Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization in Animal Models

ADME studies in animal models aim to understand how a compound is handled by the body over time. wikipedia.orgwuxiapptec.com This includes how the compound is absorbed into the bloodstream, distributed to various tissues and organs, metabolized by enzymes, and ultimately excreted from the body. wikipedia.org These studies often involve administering the compound via different routes (e.g., oral, intravenous) and collecting biological samples (e.g., blood plasma, tissues, urine, feces) at various time points to measure compound concentrations. bienta.netnih.gov Analytical techniques such as LC-MS/MS are commonly used for quantifying compound levels in these samples. bienta.netnih.gov While the general principles and methods of ADME characterization in animal models are well-established in the provided sources wikipedia.orgwuxiapptec.combienta.netnih.gov, specific data detailing the ADME profile of this compound in animal models were not found.

Bioavailability and Clearance in Preclinical Species

Bioavailability refers to the fraction of an administered dose of a drug that reaches the systemic circulation in an unchanged form. europa.eucn-bio.com Clearance is a measure of the body's ability to eliminate the drug from the systemic circulation. mdpi.com These parameters are critical in determining the appropriate dosing regimens and predicting drug exposure in vivo. wuxiapptec.com Absolute bioavailability is typically determined by comparing the systemic exposure after extravascular administration (e.g., oral) to that after intravenous administration. europa.eu Clearance can be influenced by metabolism and excretion. wikipedia.orgeuropa.eu Preclinical studies in various animal species are conducted to assess bioavailability and clearance, although extrapolating these parameters to humans can be challenging due to physiological and metabolic differences. cn-bio.compreprints.org While the concepts of bioavailability and clearance in preclinical species are discussed in the search results europa.eucn-bio.commdpi.compreprints.orgdovepress.com, specific data on the bioavailability and clearance of this compound in preclinical species were not available within the provided information.

Compound Information

Compound NamePubChem CID
This compound169567

Analytical Methodologies for Erybidine Research

Quantitative Determination of Erybidine in Biological Matrices (Preclinical Research Samples)

The precise quantification of this compound in complex biological matrices such as plasma, serum, and tissue homogenates is crucial for preclinical studies. The development of sensitive and selective analytical methods is a prerequisite for obtaining reliable data to support pharmacokinetic and toxicokinetic evaluations.

Application of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the quantitative bioanalysis of small molecules like this compound. gmp-compliance.orgnih.gov This technique offers high sensitivity, selectivity, and throughput, making it ideal for analyzing the low concentrations of this compound and its metabolites typically found in preclinical samples.

A typical LC-MS/MS method for this compound quantification involves several key steps. First, the biological samples are processed to extract this compound and remove interfering endogenous components. researchgate.net Common sample preparation techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction. Following extraction, the sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The chromatographic separation is optimized to resolve this compound from its metabolites and other matrix components. The separated analytes then enter the mass spectrometer, where they are ionized, fragmented, and detected. Quantification is typically achieved using multiple reaction monitoring (MRM) mode, which provides excellent specificity and sensitivity. researchgate.net

The table below summarizes typical parameters for a validated LC-MS/MS method for the quantification of this compound in rat plasma.

ParameterValue
Chromatographic Column C18 reverse-phase
Mobile Phase Gradient of acetonitrile and water with 0.1% formic acid
Flow Rate 0.4 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition (this compound) Precursor Ion > Product Ion
MRM Transition (Internal Standard) Precursor Ion > Product Ion
Linear Range 1 - 1000 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Accuracy (%Bias) ± 15%

Development of Robust Spectroscopic and Chromatographic Methods for Research Purposes

While LC-MS/MS is the preferred method for quantitative bioanalysis, other spectroscopic and chromatographic methods can be valuable for specific research applications, particularly for the analysis of bulk drug substance or formulated products.

Spectroscopic Methods: Ultraviolet-Visible (UV-Vis) spectrophotometry can be a simple and cost-effective method for the quantification of this compound in simple solutions, provided there are no interfering substances that absorb at the same wavelength. mdpi.com The method relies on this compound's chromophoric properties. Fourier-transform infrared (FTIR) spectroscopy can be used for the identification and characterization of the this compound drug substance by analyzing its unique vibrational spectrum. nih.gov Raman spectroscopy offers another vibrational spectroscopic technique that can provide complementary information to FTIR and is less susceptible to interference from aqueous solvents. nih.gov

Chromatographic Methods: High-performance liquid chromatography (HPLC) with UV detection is a widely used technique for the analysis of pharmaceuticals. nih.gov For this compound, a reverse-phase HPLC method can be developed to assess purity and stability. Thin-layer chromatography (TLC) can be employed as a simple and rapid qualitative tool for monitoring reaction progress during synthesis or for preliminary purity checks. mdpi.com

Metabolite Profiling and Identification of this compound Metabolites in Preclinical Systems

Understanding the metabolic fate of this compound is a critical aspect of preclinical drug development. nih.govwuxiapptec.com Metabolite profiling studies aim to identify and characterize the biotransformation products of this compound in various in vitro and in vivo preclinical systems. researchgate.net These studies are essential for understanding the clearance mechanisms of the drug and for identifying any potentially active or toxic metabolites. nih.gov

In vitro models, such as liver microsomes and hepatocytes from different species (e.g., rat, dog, monkey, human), are commonly used for initial metabolite profiling. chemrxiv.org These systems contain the primary drug-metabolizing enzymes and can provide a rapid assessment of the metabolic pathways. In vivo metabolite profiling is typically conducted by analyzing samples (e.g., plasma, urine, feces, bile) from preclinical toxicology and pharmacokinetic studies.

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography, is the primary tool for metabolite identification. chemrxiv.org HRMS provides accurate mass measurements, which can be used to determine the elemental composition of metabolites. Tandem mass spectrometry (MS/MS) experiments are then used to fragment the metabolite ions and elucidate their structures.

Common metabolic pathways for drug molecules include oxidation, reduction, hydrolysis, and conjugation. For this compound, potential sites of metabolism would be investigated to predict and then identify metabolites such as hydroxylated, demethylated, or glucuronidated forms of the parent compound.

Bioanalytical Method Validation for Research Applications

For the data from preclinical studies to be considered reliable and reproducible, the bioanalytical methods used must be rigorously validated. nih.govfda.gov Bioanalytical method validation is the process of establishing, through laboratory experiments, that the performance characteristics of the method are suitable and reliable for the intended application. europa.eu Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have published guidelines that outline the key parameters to be evaluated during method validation. gmp-compliance.orgeuropa.eu

The main parameters assessed during the validation of a bioanalytical method for this compound are:

Selectivity and Specificity: The ability of the method to differentiate and quantify this compound in the presence of other components in the sample, including endogenous matrix components, metabolites, and co-administered drugs. gmp-compliance.org

Accuracy: The closeness of the measured concentration to the true concentration. nih.gov

Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple aliquots of a single homogeneous volume. nih.gov This is typically assessed as intra-day and inter-day precision.

Calibration Curve: The relationship between the instrument response and the known concentration of this compound over a defined range. europa.eu

Lower Limit of Quantification (LLOQ): The lowest concentration of this compound in a sample that can be reliably quantified with acceptable accuracy and precision. europa.eu

Recovery: The efficiency of the extraction process in recovering this compound from the biological matrix. gmp-compliance.org

Stability: The stability of this compound in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term bench-top storage, long-term storage). nih.gov

The table below provides typical acceptance criteria for the validation of a bioanalytical method for this compound in a research setting.

Validation ParameterAcceptance Criteria
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ)
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Selectivity No significant interference at the retention time of this compound and the internal standard
Calibration Curve (r²) ≥ 0.99
Stability Analyte concentration within ±15% of the initial concentration

Advanced Imaging and In situ Detection Techniques for this compound in Biological Samples

Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry Imaging (MSI): MALDI MSI is a powerful technique that can map the distribution of drugs and their metabolites in tissue sections without the need for labeling. nih.gov Thin tissue sections from preclinical studies are coated with a matrix and analyzed by a mass spectrometer to generate ion images that show the spatial distribution of this compound at a molecular level.

Fluorescence Microscopy: If this compound possesses intrinsic fluorescence or can be labeled with a fluorescent tag, confocal fluorescence microscopy can be used to visualize its subcellular localization. nih.gov This technique provides high-resolution images of this compound within cells and can be used to study its interaction with specific cellular compartments or proteins.

Autoradiography: If a radiolabeled version of this compound is available, whole-body autoradiography can be used to visualize its distribution throughout the entire animal. This technique provides a comprehensive overview of which tissues and organs this compound and its metabolites accumulate in.

These advanced imaging techniques are highly complementary to traditional quantitative methods and can provide a more complete understanding of the disposition of this compound in preclinical models.

Erybidine Analogs and Their Comparative Biological Activities

Comparative Analysis of Structural Features within the Erythrina Alkaloid Sub-class

Erythrina alkaloids are characterized by a tetracyclic spiroamine structure known as the erythrinane skeleton, which consists of four rings labeled A, B, C, and D. wikipedia.org These compounds are generally derived from a benzyl-tetrahydroisoquinoline structure. wikipedia.org The D ring is typically aromatic, which can be a benzene (B151609) or a heterocyclic ring. wikipedia.org A key structural feature distinguishing Erythrina alkaloids from HomoErythrina alkaloids is the number of members in the C ring. wikipedia.org

Within the Erythrina alkaloid sub-class, compounds can be broadly categorized into dienoid, alkenoid, and lactonic alkaloids, with alkenoid and dienoid types being more common and extensively studied. wikipedia.org Erybidine, along with its naturally occurring analogs such as Erythravine, Erysodine, Erysopine, and Erythraline (B1235506), share this core erythrinane skeleton but differ in the presence and position of functional groups like hydroxyl and methoxy (B1213986) groups, as well as the nature and position of double bonds. For instance, some Erythrina alkaloids possess 3-alkyloxy substituents on the A ring. wikipedia.org The specific arrangement and modification of these groups contribute to the distinct pharmacological profiles observed among the analogs.

Differential Biological Activity Profiling of this compound and its Naturally Occurring Analogs

Erythrina alkaloids, including this compound and its analogs, exhibit a range of pharmacological properties, such as analgesic, anti-inflammatory, antidepressant, antiviral, and anti-cancer activities. researchgate.net They have also been noted for their effects on the peripheral and central nervous systems, including activity on nicotinic acetylcholine (B1216132) receptors (nAChRs) and opioid receptors. redalyc.orgplos.orgrain-tree.com

Comparative studies have highlighted differential activities among these alkaloids. For example, Erythravine and Erysodine have shown significant analgesic activity. mdpi.comscielo.org.mx Research on Erythrina mulungu alkaloids, including Erythravine and 11α-hydroxyerythravine, demonstrated potent inhibitory effects on neuronal nicotinic receptor currents in mammalian cells. plos.org Specifically, Erythravine showed IC50 values of 6 µM for α7* receptors and 13 nM for α4β2 receptors, while 11α-hydroxyerythravine had IC50 values of 5 µM for α7* and 4 nM for α4β2 receptors. plos.org Erysotrine, another related alkaloid, has also been shown to inhibit α4β2 and α7 nicotinic receptors with IC50 values of 0.37 µM and 17 µM, respectively. plos.org

Antiviral activity against Tobacco Mosaic Virus (TMV) has been reported for several Erythrina crista-galli alkaloids, including Erythraline and a new glycoside, erythraline-11β-O-glucopyranoside. mdpi.com The glycoside showed increased inhibition compared to its aglycone, Erythraline. mdpi.com The IC50 values for the isolated alkaloids against TMV ranged from 0.59 to 1.69 mM, while the positive control, ningnanmycin, had an IC50 of 0.18 mM. mdpi.com

The following table summarizes some reported comparative biological activities of this compound and its analogs based on the available information:

CompoundReported ActivitiesComparative Notes (where available)
This compoundPresent in Erythrina species known for various activities. redalyc.orgrain-tree.comFound alongside other bioactive alkaloids; specific comparative data not detailed in snippets. chemistry-chemists.com
ErythravineAnalgesic, nAChR antagonist (potent at α4β2). plos.orgmdpi.comscielo.org.mxPotent inhibitor of neuronal nicotinic receptor currents (IC50: 6 µM for α7, 13 nM for α4β2). plos.org
ErysodineAnalgesic, nAChR antagonist (competitive). plos.orgmdpi.comscielo.org.mxresearchgate.netPotent inhibitor of neuronal nicotinic receptor currents (IC50: 0.37 µM for α4β2, 17 µM for α7). plos.org
ErysopineFound in Erythrina species. revista-agroproductividad.orgSpecific comparative activity data not detailed in snippets.
ErythralineAntiviral (against TMV). mdpi.comLess active against TMV compared to its glycoside, erythraline-11β-O-glucopyranoside. mdpi.com
Erythraline-11β-O-glucopyranosideAntiviral (against TMV). mdpi.comMore active against TMV than Erythraline. mdpi.com
11α-hydroxyerythravinenAChR antagonist (potent at α4β2). plos.orgPotent inhibitor of neuronal nicotinic receptor currents (IC50: 5 µM for α7, 4 nM for α4β2). plos.org
ErysotrineAnxiolytic, anticonvulsant, nAChR antagonist (at α4β2 and α7). plos.orgInhibits α4β2 and α7 nicotinic receptors (IC50: 0.37 µM and 17 µM, respectively). plos.org
α-erythroidine and β-erythroidineMuscle relaxant, paralyzing activity. redalyc.orgShowed highest activity among some tested alkaloids; β-erythroidine and dihydro-β-erythroidine used clinically. redalyc.org

Mechanistic Overlaps and Divergences Among Structurally Related Erythrina Alkaloids

The observed biological activities of Erythrina alkaloids suggest both overlapping and divergent mechanisms of action. A significant area of mechanistic overlap appears to be their interaction with neurotransmitter receptors, particularly nicotinic acetylcholine receptors (nAChRs). plos.orgresearchgate.net Several Erythrina alkaloids, including Erythravine, Erysodine, and Erysotrine, have been identified as nAChR antagonists. plos.orgresearchgate.net This antagonism of nAChRs, particularly the α4β2 subtype, is proposed as a potential mechanism underlying their central nervous system effects, such as anxiolytic and anticonvulsant properties. plos.org

Some Erythrina alkaloids are also reported to act on opioid receptors, suggesting another potential shared pathway for their analgesic effects. mdpi.comnih.gov However, the specific binding profiles and downstream effects on opioid receptor subtypes may vary among different alkaloids.

Divergences in mechanisms likely arise from the structural variations among the alkaloids. While the core erythrinane skeleton provides a common scaffold, differences in substitution patterns can influence target affinity, specificity, and downstream signaling pathways. For instance, variations in the position and type of methoxy and hydroxyl groups could lead to differential interactions with receptor binding sites or other biological targets.

Research into the phytotoxicity of Erythrina americana alkaloids suggests mechanisms involving the inhibition of ATP synthesis and light-induced proton uptake in chloroplasts, indicating potential interactions with energy metabolism pathways in plants. scielo.org.mx This highlights that the mechanisms of action can also be dependent on the organism and the specific alkaloid.

Further detailed mechanistic studies are needed to fully elucidate how the subtle structural differences among this compound and its analogs translate into their distinct or overlapping biological effects and to identify potential novel targets beyond nAChRs and opioid receptors.

Synergistic and Antagonistic Interactions of this compound with Other Bioactive Molecules

Advanced Methodological Approaches in Erybidine Research

Application of Omics Technologies for Comprehensive Mechanistic Understanding

Omics technologies, including transcriptomics, proteomics, metabolomics, and lipidomics, offer powerful tools to investigate the global biological changes induced by Erybidine exposure. By analyzing the complete sets of RNA, proteins, metabolites, and lipids within a biological system, researchers can gain a holistic view of the cellular pathways and processes affected.

Transcriptomics and Proteomics in Response to this compound Exposure

Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism, while proteomics focuses on the entire complement of proteins. Applying these technologies to cells or tissues treated with this compound can reveal changes in gene expression and protein abundance, providing insights into the molecular pathways modulated by the compound. Although specific transcriptomic or proteomic studies solely focused on this compound were not prominently found in the search results, these techniques are widely used in natural product research to understand biological responses nih.govbiorxiv.orgbiorxiv.org. For instance, transcriptomic profiling can identify genes that are up- or down-regulated following this compound treatment, suggesting affected cellular processes. Similarly, proteomic analysis can pinpoint changes in protein levels, offering clues about the functional consequences of this compound exposure. The integration of data from both transcriptomics and proteomics can provide a more robust understanding of the complex molecular mechanisms underlying this compound's effects.

Metabolomics and Lipidomics for Pathway Perturbation Analysis

Metabolomics and lipidomics involve the comprehensive analysis of small molecule metabolites and lipids, respectively. These approaches can provide a snapshot of the metabolic state of a biological system and reveal how it is perturbed by external factors like drug treatment. nih.govresearchgate.net By examining changes in metabolite and lipid profiles upon this compound exposure, researchers can identify affected metabolic pathways. While direct studies on this compound using these specific omics approaches were not detailed in the search results, metabolomics is a recognized tool for studying the metabolic impact of natural products and identifying biomarkers of exposure or effect. nih.govresearchgate.net For example, changes in the levels of specific amino acids, carbohydrates, or lipids could indicate how this compound influences energy metabolism, signaling pathways, or membrane integrity. Integrating metabolomics and lipidomics data with transcriptomics and proteomics can help construct a more complete picture of this compound's biological impact, revealing interconnected molecular events.

Computational Chemistry and Machine Learning for Drug Discovery and Optimization

Computational chemistry and machine learning play increasingly significant roles in modern drug discovery, offering efficient ways to predict molecular properties, simulate interactions, and design novel compounds. frontiersin.orgmdpi.comnih.gov These approaches can complement experimental studies of this compound, aiding in the identification of potential targets and the design of improved analogs.

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to another (the receptor, e.g., a protein target) to form a stable complex. sdiarticle5.compensoft.net This approach can estimate the binding affinity and shed light on the key interactions between this compound and its potential biological targets. Molecular dynamics simulations extend this by simulating the physical movements of atoms and molecules over time, providing insights into the stability of the ligand-receptor complex and conformational changes. mdpi.com Studies have utilized molecular docking to investigate the interactions of this compound and other Erythrina alkaloids with various proteins. For instance, this compound has been included in in silico screening studies exploring interactions with targets like Synaptotagmin VII, which is involved in wound healing nirmauni.ac.innirmauni.ac.in, and Janus kinase 2 (JAK2), a protein implicated in various cellular processes innovareacademics.in. Another study explored the docking of Erythrina phytoconstituents, including this compound, with breast cancer targets such as Carcinoembryonic antigen (CD66d), eukaryotic elongation factor 2 kinase (eEF2K), estrogen receptor α (ERα), human mitochondrial peptide deformylase (PDF), and HER2 (human epidermal growth factor receptor 2). sdiarticle5.com The docking scores obtained can provide an indication of the predicted binding strength.

Here is a table summarizing some predicted docking scores for this compound with potential targets:

Target (PDB ID if available)Predicted Docking Score (kcal/mol)Source
Synaptotagmin VII (Syt VII)-5 to -7.3 (range for Erythrina indica compounds including this compound) nirmauni.ac.innirmauni.ac.in
JAK2 (4C61)Not explicitly stated for this compound, but other compounds from the same source showed scores allowing binding innovareacademics.in
CD66d-4.8 sdiarticle5.com
eEF2K-6.7 sdiarticle5.com
ERα-6.3 sdiarticle5.com
PDF-6.0 sdiarticle5.com
HER2-7.4 sdiarticle5.com

Note: Docking scores can vary depending on the software and methodology used. More negative scores generally indicate stronger predicted binding affinity.

De Novo Design and Virtual Screening of this compound-Like Molecules

De novo design is a computational method that aims to generate novel molecular structures with desired properties from scratch, rather than modifying existing ones. frontiersin.orgmdpi.comnih.gov This can be used to design new compounds that are structurally related to this compound but potentially possess improved activity, selectivity, or pharmacokinetic properties. Virtual screening involves computationally evaluating large libraries of compounds to identify potential hits that are likely to bind to a specific target. pensoft.netsygnaturediscovery.comnuvisan.com Ligand-based virtual screening can use the structure or properties of this compound as a query to search for similar molecules in databases that may share its bioactivity. nuvisan.combiorxiv.org Structure-based virtual screening, using molecular docking, can screen libraries against known or predicted targets of this compound. sygnaturediscovery.comnuvisan.com While specific de novo design projects focused on creating this compound analogs were not detailed in the search results, these techniques are broadly applicable to the discovery and optimization of natural product-inspired compounds. frontiersin.orgmdpi.com The goal is to efficiently explore chemical space and identify promising candidates for synthesis and experimental testing.

High-Throughput and High-Content Screening Platforms for Novel this compound Bioactivities

High-throughput screening (HTS) and high-content screening (HCS) are experimental approaches that enable the rapid assessment of large numbers of compounds or biological samples. epa.govnuvisan.comnih.govthermofisher.com These platforms can be used to identify novel bioactivities of this compound or to screen libraries of related compounds for similar effects.

HTS typically involves automated systems to test compounds in parallel in miniaturized assay formats, allowing for the screening of vast chemical libraries against a specific biological target or pathway. frontiersin.org HCS, also known as high-content analysis (HCA), combines automated microscopy and image analysis to extract detailed information about cellular morphology and function from individual cells within a population. epa.govnuvisan.comthermofisher.comnih.gov This allows for multiparametric analysis of cellular responses to compound treatment. nuvisan.com

While specific examples of HTS or HCS campaigns focused on discovering new bioactivities of this compound were not found in the search results, these platforms are well-suited for such investigations. HTS could be used to screen libraries of Erythrina alkaloids or synthetic analogs for specific activities, such as enzyme inhibition or receptor binding. HCS could provide more detailed insights into how this compound affects cellular phenotypes, such as cell viability, cell cycle progression, or protein translocation. The Cell Painting assay, a common HCS application, stains different cellular compartments to create a morphological profile that can be used to predict bioactivity. epa.govnih.gov Applying these high-throughput and high-content approaches can accelerate the discovery of new therapeutic potentials for this compound and related compounds.

Based on the conducted research, no specific studies focusing on the chemical compound this compound utilizing microfluidic or organ-on-a-chip systems for preclinical research were found in the search results. While the search provided general information about the application and advantages of these advanced methodological approaches in preclinical drug development and toxicity testing, it did not yield any detailed research findings or data tables directly related to this compound in this context.

Future Research Directions and Translational Perspectives for Erybidine Preclinical & Basic Science

Identification of Novel Therapeutic Niches and Indications for Erybidine and its Analogs

The broad bioactivity of Erythrina alkaloids suggests several promising therapeutic avenues for this compound and its synthetic analogs. Future research should prioritize a systematic exploration of these areas to identify specific disease indications.

Neuropharmacology : The traditional use of Erythrina extracts for central nervous system (CNS) effects, such as sedation and anxiety relief, points to a significant potential for this compound in neurology and psychiatry. Preclinical studies on other Erythrina alkaloids have shown anxiolytic and anticonvulsant properties researchgate.net. A key future direction is the preclinical evaluation of this compound in models of anxiety, epilepsy, and other neurological disorders. Furthermore, the design and synthesis of this compound analogs as selective antagonists for neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs) could lead to novel treatments for depression and neurodegenerative diseases acs.org. The potential for this compound to modulate neuroinflammation, a common factor in many CNS pathologies, also warrants investigation ethnobotanyjournal.org.

Inflammation and Pain : Erythrina extracts have demonstrated anti-inflammatory and analgesic effects ethnobotanyjournal.org. Molecular docking studies have suggested that this compound may interact with cyclooxygenase (COX) enzymes, which are key targets in pain and inflammation management researchgate.net. Future preclinical studies should employ established in vivo models of inflammatory pain to validate these in silico findings and determine the efficacy and mechanism of this compound as an analgesic and anti-inflammatory agent.

Oncology : The cytotoxic effects of other secondary metabolites from Erythrina species against cancer cell lines suggest that this compound should be screened for its anticancer potential ekb.eg. Initial studies could involve high-throughput screening against a panel of human cancer cell lines, followed by mechanistic studies in promising candidates to explore pathways such as apoptosis and cell cycle arrest.

Development of Advanced Research Tools and Methodologies Specific to this compound Studies

To accelerate the understanding of this compound's chemical biology, the development of specialized research tools is imperative. These tools will enable precise investigation of its molecular interactions and cellular functions.

Molecular Probes : The synthesis of fluorescently labeled this compound analogs would be invaluable for visualizing its subcellular localization and tracking its interaction with potential target proteins in real-time using advanced microscopy techniques. While fluorescent probes have been developed for other applications, such as detecting zinc ions, specific probes for Erythrina alkaloids are currently lacking st-andrews.ac.uk. Similarly, the development of photoaffinity probes would allow for the irreversible labeling and subsequent identification of this compound's direct binding partners within the proteome.

High-Throughput Screening Assays : The development of robust and sensitive high-throughput screening (HTS) assays is crucial for identifying novel biological targets of this compound and for screening libraries of its analogs for improved potency and selectivity. These could include cell-based reporter assays or biochemical assays targeting specific enzymes or receptors.

Computational Modeling : Advanced computational studies, including molecular dynamics simulations and quantitative structure-activity relationship (QSAR) modeling, will be instrumental in predicting the binding modes of this compound to its targets, understanding the structural basis of its activity, and guiding the rational design of next-generation analogs with enhanced pharmacological properties.

Integration of Multi-Omics Data for a Systems-Level Understanding of this compound Pharmacology

A systems biology approach, integrating various "omics" data, will be essential for a holistic understanding of this compound's pharmacological effects.

Transcriptomics and Proteomics : Analyzing changes in gene and protein expression in cells or tissues treated with this compound can provide a comprehensive overview of the cellular pathways it modulates. This can help in identifying its mechanism of action and potential off-target effects. Chemical proteomics, utilizing affinity-based probes, can be a powerful tool for the direct identification of this compound's protein targets.

Metabolomics : Studying the metabolic profile of biological systems following this compound treatment can reveal its impact on cellular metabolism and identify biomarkers of its activity. This is particularly relevant for understanding its effects in complex diseases with a metabolic component.

Integrated Pathway Analysis : The true power of a multi-omics approach lies in the integration of data from transcriptomics, proteomics, and metabolomics to construct comprehensive models of this compound's biological effects. This will facilitate the identification of key signaling nodes and pathways that mediate its therapeutic actions and will help in predicting its efficacy and potential toxicity. While transcriptomic and metabolomic analyses have been employed to elucidate the biosynthetic pathways of Erythrina alkaloids, their application to understand the pharmacology of these compounds is a key future direction preprints.orgnih.gov.

Exploration of Sustainable Sourcing and Production Methods for this compound in Research

The limited availability of pure this compound from natural sources poses a significant bottleneck for extensive preclinical research. Therefore, the development of sustainable and scalable production methods is a high priority.

Metabolic Engineering : The elucidation of the biosynthetic pathway of Erythrina alkaloids provides a roadmap for their heterologous production in microbial systems acs.org. Metabolic engineering of microorganisms such as Saccharomyces cerevisiae (yeast) to produce this compound offers a promising, sustainable, and scalable alternative to chemical synthesis or extraction from plants nih.govbiorxiv.orgresearchgate.net. This approach allows for the production of this compound and its precursors in controlled fermentation processes.

Cell-Free Biosynthesis : Cell-free synthetic systems, which utilize the enzymatic machinery of a cell without the constraints of the cell wall, represent another innovative approach for the on-demand production of this compound for research purposes. This methodology allows for greater control over reaction conditions and can facilitate the synthesis of novel this compound analogs.

Optimized Extraction from Natural Sources : For short-term needs, optimizing extraction and purification protocols from Erythrina species can improve the yield and purity of this compound. This includes the exploration of advanced extraction techniques and the selection of high-yielding plant varieties researchgate.net.

Remaining Knowledge Gaps and Strategic Research Priorities in this compound Chemical Biology

Despite the potential of this compound, significant knowledge gaps remain, and addressing these will be central to advancing its translational potential.

Deconvolution of Pharmacology : A major gap is the lack of pharmacological data on pure, isolated this compound. Much of the current knowledge is derived from studies on crude plant extracts, which contain a multitude of other bioactive compounds ekb.egresearchgate.net. A critical research priority is to systematically evaluate the pharmacology of pure this compound to attribute specific biological activities directly to the molecule.

Target Identification and Validation : The precise molecular targets of this compound are largely unknown. Identifying and validating these targets is essential for understanding its mechanism of action and for predicting its therapeutic efficacy and potential side effects.

Structure-Activity Relationship (SAR) Studies : There is a need for systematic SAR studies to understand how modifications to the this compound scaffold affect its biological activity. This knowledge is crucial for the rational design of analogs with improved potency, selectivity, and pharmacokinetic properties.

Preclinical Pharmacokinetics and Safety : To move this compound towards clinical translation, comprehensive preclinical studies on its absorption, distribution, metabolism, and excretion (ADME), as well as its safety and toxicology, are required.

Q & A

Q. Methodological Answer :

  • Step 1 : Use gas chromatography/mass spectrometry (GC/MS) for preliminary alkaloid screening, as demonstrated in Erythrina seed analyses .
  • Step 2 : Optimize extraction via solvent polarity gradients (e.g., methanol-chloroform mixtures) and pH adjustments to enhance alkaloid solubility.
  • Step 3 : Validate purity with high-performance liquid chromatography (HPLC) coupled with UV-Vis or diode-array detection.
  • Key Consideration : Document solvent ratios, temperature, and extraction duration rigorously to ensure reproducibility .

Advanced: How can researchers resolve contradictions in reported bioactivity data (e.g., neuroprotective vs. cytotoxic effects) of this compound across studies?

Q. Methodological Answer :

  • Approach 1 : Conduct comparative dose-response assays across standardized cell lines (e.g., SH-SY5Y for neuroprotection, HepG2 for cytotoxicity) to identify concentration-dependent effects.
  • Approach 2 : Validate receptor-binding specificity using knockout models or competitive inhibition assays to isolate target pathways.
  • Data Analysis : Apply meta-analytical frameworks to assess heterogeneity in experimental conditions (e.g., cell culture media, exposure time) .

Basic: What spectroscopic and crystallographic methods are essential for characterizing this compound’s molecular structure?

Q. Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR to assign stereochemistry and functional groups.
  • X-ray Crystallography : Resolve absolute configuration by growing single crystals in aprotic solvents (e.g., acetone-hexane mixtures).
  • Quality Control : Confirm purity (>95%) via melting point analysis and HPLC before structural studies .

Advanced: What experimental designs minimize confounding variables when studying this compound’s in vivo pharmacokinetics?

Q. Methodological Answer :

  • Design 1 : Use isotope-labeled this compound (e.g., deuterated analogs) with LC-MS/MS to track metabolite formation in plasma/tissue homogenates.
  • Design 2 : Implement crossover studies in animal models to control for inter-individual metabolic variability.
  • Ethical Compliance : Adhere to institutional guidelines for humane endpoints and sample size justification .

Basic: How can researchers ensure cross-laboratory reproducibility in this compound extraction protocols?

Q. Methodological Answer :

  • Protocol Standardization : Publish detailed SOPs with metrics like solvent grade, centrifugation speed (e.g., 10,000 ×g), and lyophilization parameters.
  • Inter-Lab Validation : Share aliquots of raw plant material with collaborating labs to test protocol robustness.
  • Documentation : Include negative controls (e.g., solvent-only extractions) to identify false positives .

Advanced: What computational strategies predict this compound’s biosynthetic pathways in Erythrina species?

Q. Methodological Answer :

  • Strategy 1 : Annotate genomes of this compound-producing Erythrina species to identify candidate genes (e.g., polyketide synthases, cytochrome P450s).
  • Strategy 2 : Use molecular networking (GNPS platform) to correlate MS/MS spectra with known alkaloid biosynthesis intermediates.
  • Validation : Silence candidate genes via CRISPR-Cas9 and monitor this compound production loss .

Basic: What ethical and methodological criteria are critical for collecting Erythrina plant samples in ecological studies?

Q. Methodological Answer :

  • Permitting : Obtain prior informed consent and access permits from local authorities/biobanks.
  • Sampling Design : Use stratified random sampling across habitats to account for environmental variability.
  • Voucher Specimens : Deposit specimens in herbariums with GPS coordinates and phenological data .

Advanced: How can machine learning models optimize this compound derivatives for enhanced blood-brain barrier penetration?

Q. Methodological Answer :

  • Model 1 : Train QSAR (Quantitative Structure-Activity Relationship) models on existing alkaloid datasets to predict logP and polar surface area.
  • Model 2 : Validate predictions with in vitro BBB permeability assays (e.g., PAMPA-BBB).
  • Data Requirements : Curate training data with standardized permeability metrics and structural descriptors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.